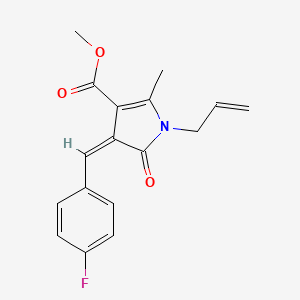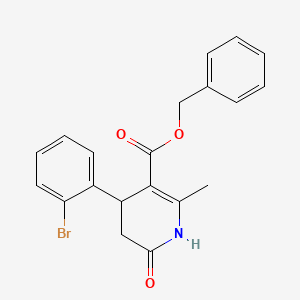![molecular formula C18H16N4O3 B5012408 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide](/img/structure/B5012408.png)
4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-oxoquinazoline: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Attachment of Propanoyl Group: The 4-oxoquinazoline is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(4-oxoquinazolin-3(4H)-yl)propanoyl intermediate.
Coupling with Benzamide: Finally, the intermediate is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or quinazoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinazoline or benzamide moieties.
Reduction: Reduced forms of the quinazoline or benzamide moieties.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-oxoquinazolin-3(4H)-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives: These compounds have a pyridinium group and are studied for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Uniqueness
4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
属性
IUPAC Name |
4-[3-(4-oxoquinazolin-3-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c19-17(24)12-5-7-13(8-6-12)21-16(23)9-10-22-11-20-15-4-2-1-3-14(15)18(22)25/h1-8,11H,9-10H2,(H2,19,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICOJCLFQZNUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,9A,11A-TRIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL](/img/structure/B5012327.png)
![5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5012333.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5012341.png)

![5-[(8-Chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B5012356.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012357.png)
![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-D-alaninate](/img/structure/B5012368.png)
![{2-hydroxy-3-[N-(4-methylphenyl)benzenesulfonamido]propyl}bis(2-methylpropyl)amine](/img/structure/B5012371.png)
![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5012373.png)


![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)
![1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine](/img/structure/B5012398.png)
![2-[(3-methylcyclohexyl)-propylamino]ethanol](/img/structure/B5012407.png)
